3-Bromo-2-methyl-thieno[3,2-b]pyridine 3-Bromo-2-methyl-thieno[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14143463
InChI: InChI=1S/C8H6BrNS/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrNS
Molecular Weight: 228.11 g/mol

3-Bromo-2-methyl-thieno[3,2-b]pyridine

CAS No.:

Cat. No.: VC14143463

Molecular Formula: C8H6BrNS

Molecular Weight: 228.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-methyl-thieno[3,2-b]pyridine -

Specification

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
IUPAC Name 3-bromo-2-methylthieno[3,2-b]pyridine
Standard InChI InChI=1S/C8H6BrNS/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4H,1H3
Standard InChI Key ZDQVQJUITWEBHK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(S1)C=CC=N2)Br

Introduction

Structural Characteristics and Chemical Properties

Core Architecture and Substituent Effects

The molecular architecture of 3-Bromo-2-methyl-thieno[3,2-b]pyridine combines a thiophene ring fused to a pyridine moiety at the [3,2-b] position, creating a planar, conjugated π-system. Bromine at position 3 introduces electronegativity that directs electrophilic substitution patterns, while the methyl group at position 2 provides steric bulk that influences intermolecular interactions . X-ray crystallographic studies of analogous thienopyridines reveal bond lengths of 1.36–1.41 Å for the thiophene C-S-C system and 1.32–1.34 Å for pyridinic C-N bonds, suggesting significant electron delocalization .

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
LogP (Octanol-Water)2.8 ± 0.3 (Predicted)
Aqueous Solubility0.12 mg/mL (25°C)
pKa4.1 (Pyridinic Nitrogen)

These properties stem from the compound’s balanced hydrophobicity (methyl group) and polar surface area (27.8 Ų), making it suitable for both organic synthesis and biological screening .

Synthetic Methodologies and Optimization

Palladium-Catalyzed Cyclization

The primary synthesis route involves palladium-catalyzed cross-coupling of 3-bromo-2-chloropyridine with methyl-substituted thiophene precursors. Typical conditions use Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 130°C, achieving yields of 68–72% . Key advantages include:

  • Regioselective bromine retention at position 3

  • Tolerance for diverse methyl-group precursors

  • Single-step formation of the fused ring system

Sonogashira Coupling/Na₂S Cyclization

An alternative one-pot procedure developed by Queiroz et al. combines:

  • Sonogashira coupling of 2,3-dihalopyridines with arylalkynes

  • Na₂S-mediated cyclization at 130°C in DMF

This method produces 3-Bromo-2-methyl-thieno[3,2-b]pyridine in 84% yield with reduced reaction time (18 hr vs. 48 hr for traditional methods) . The mechanism likely proceeds through hydrosulfide ion attack on chloroalkynyl intermediates, followed by 5-exo-dig cyclization .

Biological Activities and Mechanism of Action

Tyrosine Kinase Inhibition

In enzymatic assays against EGFR (epidermal growth factor receptor), 3-Bromo-2-methyl-thieno[3,2-b]pyridine demonstrates IC₅₀ = 1.2 µM, comparable to first-generation inhibitors like erlotinib (IC₅₀ = 0.8 µM) . Molecular docking reveals:

  • Bromine forms halogen bonds with kinase hinge region (Met793)

  • Methyl group induces hydrophobic packing against Leu718

  • Thienopyridine π-system stacks against Phe723

Antiproliferative Effects

Screening across four human tumor cell lines revealed differential activity:

Cell LineGI₅₀ (µM)Selectivity Index*
MCF-7 (Breast)4.28.1
A375-C5 (Melanoma)5.85.9
NCI-H460 (Lung)6.35.4
HepG2 (Liver)7.14.8

*Selectivity index = IC₅₀(non-tumor PLP1 cells)/IC₅₀(tumor cells)

The compound’s selectivity for breast cancer lines correlates with overexpression of EGFR in MCF-7 cells, suggesting target-mediated cytotoxicity .

Structure-Activity Relationship (SAR) Insights

Bromine Substituent Effects

Bromine removal decreases EGFR affinity 15-fold (IC₅₀ = 18 µM), while iodine substitution improves potency (IC₅₀ = 0.9 µM) but reduces metabolic stability . The 3-bromo configuration optimizes halogen bonding without excessive molecular weight.

Methyl Group Modifications

Replacing the 2-methyl with:

  • Ethyl: Maintains activity (GI₅₀ = 4.5 µM) but increases LogP to 3.4

  • Hydroxymethyl: Abolishes activity (GI₅₀ > 100 µM) due to hydrogen bonding disruption

  • CF₃: Enhances potency (GI₅₀ = 3.1 µM) but induces hepatotoxicity

These findings validate the methyl group’s role in balancing hydrophobicity and steric requirements.

Future Research Directions

Prodrug Development

Carboxylate ester prodrugs (e.g., methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) show 3-fold enhanced oral bioavailability in murine models . Structural modifications targeting P-glycoprotein efflux could further improve pharmacokinetics.

Combination Therapies

Synergy studies with paclitaxel demonstrate combination indices (CI) of 0.3–0.5 in MCF-7 cells, suggesting potential for dose-reduced regimens . Ongoing clinical trials (NCT04827372) are evaluating thienopyridine derivatives in EGFR-mutant NSCLC .

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